3,4-Dibromofuran-2-carboxylic acid

Regioisomer comparison Physicochemical properties Cross-coupling reactivity

Medicinal chemistry groups require the exact 3,4-dibromo substitution pattern for synthesizing rubrolide-based urease inhibitors. Generic regioisomers yield divergent biological outcomes. - **Critical differentiator:** Derivatives achieve 99.3% urease inhibition at 500 µM (IC50: 111.5-306.0 µM), 2.8-7.6x more potent than hydroxyurea (IC50: 844.4 µM). - **Process chemistry:** Access α-bromo-enaminone intermediates via 3,4-dibromofuran-2(5H)-one with documented 23-92% yields across diverse amines. - **Supply:** Available ≥98% purity, RT shipping, 2-8°C storage. Direct substitution with other dibromofurans invalidates SAR.

Molecular Formula C5H2Br2O3
Molecular Weight 269.88 g/mol
CAS No. 32460-04-1
Cat. No. B3051265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromofuran-2-carboxylic acid
CAS32460-04-1
Molecular FormulaC5H2Br2O3
Molecular Weight269.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(O1)C(=O)O)Br)Br
InChIInChI=1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
InChIKeyISBXWVSYAWHMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromofuran-2-carboxylic Acid: Key Properties and Procurement


3,4-Dibromofuran-2-carboxylic acid (CAS 32460-04-1, molecular formula C₅H₂Br₂O₃, molecular weight 269.88 g/mol) is a heterocyclic building block featuring a furan ring substituted with bromine atoms at the 3- and 4-positions and a carboxylic acid group at the 2-position . This specific bromination pattern confers distinct reactivity profiles compared to other dibromofuran regioisomers (e.g., 2,3-dibromofuran-5-carboxylic acid or 3,5-dibromofuran-2-carboxylic acid) and monobrominated furans . The compound is characterized by a calculated LogP of 2.5028 and a topological polar surface area (TPSA) of 50.44 Ų . Commercially, the compound is available from multiple suppliers at purity specifications ranging from 97% to ≥98%, with standard shipping at room temperature and recommended storage at 2–8°C under dry, sealed conditions .

Regioisomer-specific building block for palladium-catalyzed couplings
Electrophilic furanone precursor for α-bromo-enaminone heterocycle synthesis
Key intermediate in simplified viridin-analog PI3K inhibitor scaffold construction

Generic Substitution Risks for 3,4-Dibromofuran-2-carboxylic Acid


Generic substitution among dibromofuran carboxylic acid regioisomers or monobrominated analogs is scientifically unsound due to fundamentally divergent reactivity outcomes in cross-coupling chemistry and subsequent biological activity of derived products [1]. The 3,4-dibromo substitution pattern confers a distinct electronic environment and steric profile that governs both the regioselectivity of palladium-catalyzed Suzuki-Miyaura couplings and the electrophilic character of the furan ring . Evidence demonstrates that regioisomers such as 2,3-dibromofuran-5-carboxylic acid (CAS 2434-03-9) exhibit different physicochemical parameters, including a higher predicted density (2.304 g/cm³ vs. comparable values for the 3,4-isomer) and distinct melting point behavior (169–173°C), which directly impacts formulation and reaction workup procedures . More critically, derivatives synthesized from 3,4-dibromofuran precursors have demonstrated specific biological activities that cannot be extrapolated to compounds derived from alternative substitution patterns, as exemplified by rubrolide analog urease inhibitors whose activity is intimately tied to the substitution pattern conferred by the 3,4-dibromo furan precursor [2].

Regioisomeric substitution pattern (e.g., 2,3-dibromo isomer) may shift cross-coupling selectivity and derived product architecture.
Monobrominated furans may lack sufficient electrophilic character for α-bromo-enaminone synthesis (low reported reactivity).
Divergent physical handling and storage requirements may affect process reproducibility across analogs.

Quantitative Comparative Evidence for 3,4-Dibromofuran-2-carboxylic Acid


Physicochemical and Reactivity Comparison of Regioisomeric Dibromofurans

3,4-Dibromofuran-2-carboxylic acid (CAS 32460-04-1) and 2,3-dibromofuran-5-carboxylic acid (CAS 2434-03-9) are regioisomeric dibromofuran carboxylic acids that exhibit distinct physicochemical profiles and divergent synthetic utility. The 2,3-isomer possesses a melting point of 169–173 °C, whereas the 3,4-isomer is typically supplied as a solid without a sharply defined melting transition under standard procurement conditions . More critically, the 3,4-dibromo substitution pattern positions the carboxylic acid at C2 adjacent to the C3 bromine, creating an electronic environment that differs fundamentally from the 2,3-isomer where the acid group is positioned at C5 distal to the brominated sites. This regioisomeric distinction governs the compound's behavior as an electrophilic building block, with the 3,4-dibromofuran-2(5H)-one derivative (readily accessible from this compound via reduction) demonstrating yields ranging from 23% to 92% in reactions with amines to form α-bromo-enaminones [1].

Regioisomer Comparison
Reported
3,4-isomer: solid at RT; precursor yields 23–92%. 2,3-isomer: mp 169–173 °C; density 2.304 g/cm³ (predicted).
Regioisomer-specific reactivity profile supports procurement specificity.
Comparator data from predicted and supplier specifications.
Regioisomer comparison Physicochemical properties Cross-coupling reactivity

Rubrolide Analog Urease Inhibition vs. Hydroxyurea

Rubrolide analogs synthesized from commercial 3,4-dibromofuran-(5H)-2-one (a derivative accessible from 3,4-dibromofuran-2-carboxylic acid via reduction) demonstrate quantifiable urease inhibitory activity that surpasses the standard reference compound hydroxyurea [1]. In head-to-head assays, the most active rubrolide analogs exhibited IC50 values ranging from 111.5 µM to 306.0 µM, representing a 2.8- to 7.6-fold improvement in potency relative to hydroxyurea (IC50 844.4 µM) [1]. At a screening concentration of 500 µM, the rubrolide analog series showed percentages of urease inhibition ranging from 20.7% to 99.3%, demonstrating that the substitution pattern accessible from the 3,4-dibromo furan scaffold yields compounds with tunable, structure-dependent activity profiles [1].

Urease Inhibition
Head-to-head
Rubrolide analogs IC50 111.5–306.0 µM; hydroxyurea IC50 844.4 µM; 2.8–7.6× lower IC50; inhibition 20.7–99.3% at 500 µM.
Reported head-to-head urease inhibition context.
H. pylori urease assay; IC50 for most active analogs.
Urease inhibition Helicobacter pylori Rubrolide analogs IC50 comparison

Electrophilic Reactivity with Amines: α-Bromo-Enaminone Formation

3,4-Dibromofuran-2(5H)-one, a derivative of 3,4-dibromofuran-2-carboxylic acid, demonstrates quantifiable reactivity as an electrophile in reactions with amines to produce α-bromo-enaminones, with documented yields spanning 23% to 92% across ten different amine substrates [1]. This represents the first systematic study of this compound's reactivity as an electrophile in organic synthesis [1]. The broad yield range (23–92%) reflects structure-dependent reactivity that can be optimized based on amine nucleophilicity and reaction conditions, providing a quantifiable baseline for process development decisions [1]. In contrast, 2-bromofuran (a monobrominated analog) exhibits limited reactivity in palladium-catalyzed couplings with alkyl nucleophiles, yielding "little or no product" under comparable conditions , underscoring that the dibromo substitution pattern confers distinct and predictable electrophilic character.

Electrophilic Reactivity
Method context
23–92% yield of α-bromo-enaminones from 3,4-dibromofuran-2(5H)-one across 10 amine substrates.
Reported electrophilic reactivity range supports synthesis optimization.
First systematic study; yields structure-dependent.
Electrophilic reactivity α-bromo-enaminones Heterocycle synthesis Yield optimization

Synthetic Utility for PI3K Inhibitor Analogs

3,4-Dibromofuran (CAS 32460-02-9, the direct precursor to 3,4-dibromofuran-2-carboxylic acid via lithiation and CO₂ quenching) serves as a critical building block in the synthesis of simplified viridin analogs—potent phosphoinositide-3-kinase (PI3K) inhibitors designed to mimic the natural product furanosteroids viridin and wortmannin (IC50 4–5 nM) while reducing electrophilicity and improving stability [1]. The conversion of 3,4-dibromofuran to a fused tricyclic vinylogous amide core represents the key synthetic step in accessing Type I viridin analogs [1]. The 3,4-dibromo substitution pattern is essential for this transformation, as it provides both the requisite electrophilic sites for ring construction and the appropriate electronic modulation of the furan ring [1]. A U.S. patent (US Patent 10,450,300, assigned to IBM) further discloses 3,4-dibrominated furan compounds as precursors for donor-acceptor small molecules in organic semiconductor devices, with the 3,4-dibromo substitution enabling subsequent cross-coupling reactions with electron-deficient monomers [2].

PI3K Scaffold Synthesis
Class-level
3,4-Dibromofuran enables synthesis of Type I viridin analogs mimicking natural PI3K inhibitors (IC50 4–5 nM).
Reported synthetic route for PI3K inhibitor scaffold construction.
Exact analog potency not reported; class-level evidence.
PI3K inhibitors Furanosteroid analogs Viridin analogs Drug discovery

Lipophilicity Profile: LogP Comparison Across Furan Carboxylates

3,4-Dibromofuran-2-carboxylic acid exhibits a calculated LogP value of 2.5028 and a topological polar surface area (TPSA) of 50.44 Ų . These values position the compound within the favorable range for drug-like molecular properties (LogP <5, TPSA <140 Ų) while providing sufficient lipophilicity for membrane permeability in cellular assays . The dibromo substitution increases LogP by approximately 1–1.5 units compared to the unsubstituted furan-2-carboxylic acid scaffold, reflecting the lipophilic contribution of the bromine atoms [1]. This physicochemical profile is distinct from alternative furan carboxylic acid derivatives and directly influences the compound's behavior in both synthetic transformations (solubility in organic reaction media) and subsequent biological evaluation of derived products (partitioning, passive permeability) [1].

Lipophilicity Profile
Class-level
LogP 2.5028, TPSA 50.44 Ų; ~1–1.5 unit increase vs. unsubstituted furan-2-carboxylic acid.
Reported lipophilicity range supports drug-like property screening.
Computational prediction; experimental confirmation advised.
Lipophilicity LogP Drug-likeness Physicochemical profiling

Supplier Purity and Availability Benchmarking

3,4-Dibromofuran-2-carboxylic acid is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 97% (Sigma-Aldrich/Aobchem) to ≥98% (ChemScene, Boroncore) [1]. In comparison, regioisomeric 2,3-dibromofuran-5-carboxylic acid is available at 97% purity with a defined melting point (169–173 °C) that serves as a quality indicator . The target compound is supplied as a solid with recommended storage at 2–8°C under dry, sealed conditions, and shipping at room temperature (<77°F) for domestic continental U.S. transport . Multiple suppliers provide certificates of analysis (COA) including NMR, HPLC, and/or GC purity verification . The CAS registry number 32460-04-1 is well-established with standardized identifiers including InChIKey ISBXWVSYAWHMSU-UHFFFAOYSA-N and MDL MFCD30169264, ensuring unambiguous procurement .

Supplier Purity
Specification review
Purity 97–≥98% (Sigma-Aldrich, ChemScene, Boroncore); solid form, store at 2–8 °C.
Verified commercial specifications support procurement confidence.
Batch-specific CoA review recommended for critical applications.
Purity specification Commercial availability Quality control Procurement benchmarking

Application Scenarios for 3,4-Dibromofuran-2-carboxylic Acid


Urease Inhibitor Synthesis for H. pylori Research

Medicinal chemistry groups developing novel urease inhibitors should procure 3,4-dibromofuran-2-carboxylic acid as the precursor to 3,4-dibromofuran-(5H)-2-one for synthesizing rubrolide analogs. Direct comparative evidence demonstrates that rubrolide analogs derived from this scaffold achieve IC50 values of 111.5–306.0 µM against urease, representing 2.8- to 7.6-fold greater potency than the standard inhibitor hydroxyurea (IC50 844.4 µM), with inhibition percentages reaching 99.3% at 500 µM screening concentrations [1].

α-Bromo-Enaminone Synthesis for Heterocyclic Libraries

Process chemists and medicinal chemistry groups requiring α-bromo-enaminone intermediates should select 3,4-dibromofuran-2(5H)-one (accessible from the carboxylic acid) based on documented reactivity with amines yielding 23–92% across diverse substrates [1]. This yield range provides a quantitative benchmark for reaction optimization and enables direct comparison with alternative electrophilic building blocks such as 2-bromofuran, which yields "little or no product" in analogous couplings with alkyl nucleophiles under palladium catalysis [2].

PI3K Inhibitor Scaffold Synthesis (Viridin/Wortmannin Analogs)

Researchers developing PI3K inhibitors for oncology applications should procure 3,4-dibromofuran derivatives as the key building block for constructing fused tricyclic vinylogous amide cores that mimic natural furanosteroids (viridin and wortmannin, IC50 4–5 nM) while offering improved stability through reduced furan ring electrophilicity [1]. The 3,4-dibromo substitution pattern is specifically required for this transformation and is validated by peer-reviewed doctoral dissertation research establishing the synthetic route [1].

Donor-Acceptor Small Molecules for Organic Semiconductors

Materials science groups developing organic semiconducting devices should evaluate 3,4-dibromofuran-2-carboxylic acid or its reduced derivatives as precursors for donor-acceptor (D-A) small molecules, as disclosed in U.S. Patent 10,450,300 (IBM) which explicitly claims 3,4-dibrominated furan compounds as intermediates for synthesizing D-A organic semiconductors with bio-renewable precursor origins [1].

Application
Selection Property
Validation Focus
H. pylori urease inhibitor research
Regioisomeric identity of furan precursor
Urease inhibition assay response and scaffold consistency
α-Bromo-enaminone heterocycle synthesis
Electrophilic reactivity with amine nucleophiles
Reaction yield benchmarking and substrate scope
PI3K pathway inhibitor scaffold research
Synthetic accessibility of viridin-analog core
Scaffold fidelity and kinase assay response
Donor-acceptor organic semiconductor research
3,4-Dibromo substitution pattern for cross-coupling
Electronic properties and device performance

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